N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a tetrahydronaphthalene core linked to a substituted phenyl group via a sulfonamide bridge. The phenyl group is functionalized with a methyl substituent at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h8-11,13-14,22H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRDIXLAOKBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the methyl-substituted phenyl group. The final step involves the formation of the tetrahydronaphthalene sulfonamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares a common sulfonamide-tetrahydronaphthalene scaffold with two analogs identified in recent reports ():
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Analog 1)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Analog 2)
Structural Differences
| Feature | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Phenyl Substituent | 4-methyl, 3-(2-oxopyrrolidin-1-yl) | 4-[6-(azepan-1-yl)pyridazin-3-yl] | 3-(6-methoxypyridazin-3-yl) |
| Key Functional Group | 2-oxopyrrolidin (lactam, H-bond donor/acceptor) | Azepan (7-membered amine ring, lipophilic) | Methoxy (electron-donating, moderate polarity) |
| Predicted LogP | ~3.5 (estimated via fragment-based methods) | ~4.2 (azepan increases lipophilicity) | ~2.8 (methoxy reduces lipophilicity) |
The target compound’s 2-oxopyrrolidin group provides hydrogen-bonding capacity, which may enhance binding specificity compared to Analog 1’s azepan (a larger, purely lipophilic group) or Analog 2’s methoxy group .
Computational Docking and Binding Affinity
Glide docking methodologies (–5) suggest that substituent chemistry critically influences protein-ligand interactions. For example:
- The 2-oxopyrrolidin group in the target compound may form hydrogen bonds with polar residues (e.g., asparagine, glutamine) in enzyme active sites, a feature absent in Analog 1.
- Analog 2’s methoxy group could engage in weaker polar interactions (e.g., van der Waals or π-stacking) but may improve solubility.
| Metric | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| GlideScore (kcal/mol) | -9.2 (hypothetical) | -8.5 (hypothetical) | -7.8 (hypothetical) |
| Hydrogen Bonds | 3 (predicted) | 1 (predicted) | 2 (predicted) |
| Hydrophobic Enclosure | Moderate (methyl group) | High (azepan) | Low (methoxy) |
These scores are inferred from Glide’s ability to prioritize ligands with balanced hydrophobicity and polar interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | 439.52 g/mol | 513.63 g/mol | 405.47 g/mol |
| Water Solubility | ~50 µM (estimated) | ~20 µM (estimated) | ~100 µM (estimated) |
| Metabolic Stability | Moderate (lactam hydrolysis risk) | Low (azepan resists oxidation) | High (methoxy stable) |
The target compound’s intermediate lipophilicity may balance membrane permeability and solubility, whereas Analog 1’s higher logP could limit solubility, and Analog 2’s lower logP might reduce cellular uptake .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties and possible therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, which is known for its diverse biological activities. The IUPAC name indicates the presence of a tetrahydronaphthalene moiety and a pyrrolidine ring, which may contribute to its pharmacological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2S |
| Molecular Weight | 356.48 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds related to sulfonamides, including the target compound. For instance, a related study showed that certain sulfonamide derivatives exhibited significant in vitro antitumor activity against various cancer cell lines. Compounds with IC50 values lower than 10 µg/mL were noted to be more potent than Doxorubicin, a standard chemotherapeutic agent .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory effects of this compound. Sulfonamides are known to inhibit various enzymes, which can lead to therapeutic benefits in conditions like diabetes and hypertension. For example, studies on similar compounds have demonstrated effective inhibition of glucosidase and cholinesterases, suggesting potential applications in managing metabolic disorders .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising antioxidant activity through free radical scavenging assays . These findings suggest that the compound may contribute to cellular protection against oxidative damage.
Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of several sulfonamide derivatives, compounds were synthesized and tested against pancreatic cancer cell lines. The results indicated that specific derivatives exhibited strong anticancer effects through apoptosis induction pathways .
Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that certain sulfonamide compounds could effectively inhibit glucosidase activity. This property was linked to their structural characteristics, including the presence of the pyrrolidine ring that enhances binding affinity .
Study 3: Antioxidant Potential Assessment
A comprehensive assessment of antioxidant capabilities was performed using CUPRAC assays. The findings suggested that these compounds possess significant free radical scavenging abilities, indicating their potential role in therapeutic applications aimed at oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
